Zymosteryl palmitoleate
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H72O2 |
|---|---|
Molecular Weight |
621 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C43H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,21,34-36,38-39H,7-11,14-20,22-32H2,1-6H3/b13-12-/t34-,35+,36+,38-,39+,42+,43-/m1/s1 |
InChI Key |
RKBOCYGCMVZAEZ-MMBTXPDKSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
**occurrence and Biological Distribution of Zymosteryl Palmitoleate**
Presence in Fungal Systems: Saccharomyces cerevisiae as a Primary Research Modelnih.gov
The yeast Saccharomyces cerevisiae, a cornerstone of baking, brewing, and scientific research, is a key organism for studying zymosteryl palmitoleate (B1233929). nih.gov As a metabolite in S. cerevisiae, this compound is integral to the yeast's lipid metabolism. ebi.ac.uk
The analysis of steryl esters like zymosteryl palmitoleate in Saccharomyces cerevisiae can be performed without the need for saponification (a process that breaks down fats) using non-polar capillary gas chromatography. nih.gov This technique allows for the direct measurement of the intact steryl ester fraction. In wild-type yeast cells, a compound tentatively identified as zymosteryl palmitate was found to be the most prevalent ester during the logarithmic growth phase. nih.gov The synthesis of steryl esters in yeast involves enzymes such as Are1p and Are2p. ymdb.caymdb.ca
The levels of this compound and other zymosterol (B116435) esters in Saccharomyces cerevisiae are not static; they change throughout the yeast's life cycle and in response to environmental conditions. During fermentation processes, zymosterol and its esters, including this compound, tend to become less abundant as the fermentation progresses. d-nb.inforesearchgate.net This is in contrast to other lipids like squalene (B77637) and lanosterol (B1674476) and their esters, which increase in abundance. d-nb.inforesearchgate.net
In the context of bioethanol production, the method of aeration during yeast propagation can influence the lipid profile. However, similar patterns of this compound content were observed in fermentations sparged with either regular bubbles or microbubbles. d-nb.inforesearchgate.net The dynamics of lipid metabolism are crucial for yeast to tolerate stresses such as high ethanol (B145695) concentrations. academicjournals.org The composition of lipids, including the ratio of unsaturated to saturated fatty acids, is actively managed by the yeast cell to maintain membrane fluidity and function. academicjournals.org
Identification in Diverse Biological Matrices and Organisms
The presence of this compound is not limited to fungi. Lipidomic studies have identified this compound in a variety of other organisms, highlighting its broader biological relevance.
Lipid profiling of plasma from sea turtles, including green (Chelonia mydas) and hawksbill (Eretmochelys imbricata) turtles, has revealed the presence of this compound. nih.govresearchgate.net In a study analyzing plasma samples from these species, this compound was identified as a cholesteryl ester. nih.gov This discovery is part of a broader effort to understand the physiology of these endangered species through the analysis of their plasma metabolites. researchgate.netjifro.irseaturtleguardian.orgmdpi.com
A study comparing the plasma lipid profiles of green and hawksbill turtles found statistically significant differences in the relative ion intensity of this compound between the two species. nih.gov The following table summarizes this finding:
| Lipid | Green Turtle (mean ± S.D.) | Hawksbill Turtle (mean ± S.D.) | F-statistic | p-value |
| This compound | 0.004 ± 0.001 | 0.004 ± 0.001 | 7.254 | < 0.001 |
| Data from a comparative lipidomic analysis of sea turtle plasma, showing the relative ion intensity of this compound. nih.gov |
Comparative lipidomics, the large-scale study and comparison of lipid profiles between different organisms or conditions, has provided further context for the occurrence of this compound. nih.gov Such studies have identified zymosteryl esters in a variety of contexts, from analyzing color formation in cotton fibers to investigating metabolic diseases in humans. nih.govnih.gov These broad analyses help to elucidate the metabolic pathways and the functional roles of specific lipids like this compound across the biological spectrum. nih.gov
**biosynthesis and Enzymatic Pathways of Zymosteryl Palmitoleate**
Precursor Substrate Utilization in Sterol Esterification
The synthesis of zymosteryl palmitoleate (B1233929) requires two primary components: the sterol zymosterol (B116435) and the acyl donor, palmitoleoyl-CoA.
Zymosterol is a key intermediate in the biosynthesis of cholesterol and other sterols. wikipedia.org In the sterol synthesis pathway, lanosterol (B1674476) is considered a precursor to zymosterol. wikipedia.org The conversion of zymosterol to cholesterol occurs in the endoplasmic reticulum. wikipedia.org Although zymosterol constitutes a small fraction of the total sterol mass in cells like human fibroblasts, it is actively synthesized and can be readily converted to cholesterol. nih.gov Studies have shown that newly synthesized zymosterol is rapidly transported to the plasma membrane. nih.govhmdb.ca This movement across the cytosol is reported to be more than twice as fast as that of cholesterol itself. wikipedia.org In human fibroblasts, zymosterol is ultimately converted to cholesterol within the rough endoplasmic reticulum. hmdb.ca
There are multiple pathways for post-squalene cholesterol biosynthesis, including the Bloch and Kandutsch-Russell (K-R) pathways. elifesciences.org A modified Kandutsch-Russell (MK-R) model suggests that zymosterol can be a substrate for C-24 reduction, representing a crossover point in these pathways. elifesciences.org The structural characteristics of zymosterol make it a suitable substrate for various enzymatic reactions in sterol metabolism. hmdb.ca
Palmitoleoyl-CoA is an activated form of palmitoleic acid, a monounsaturated fatty acid. nih.gov It serves as the acyl donor in the esterification reaction with zymosterol. The biosynthesis of palmitoleoyl-CoA begins with the formation of palmitoyl-CoA from palmitic acid. taylorandfrancis.com This "activation" step is catalyzed by palmitoyl-coenzyme A synthetase. wikipedia.orgnih.gov Palmitoyl-CoA can then be desaturated by stearoyl-CoA desaturase (SCD) to form palmitoleoyl-CoA. taylorandfrancis.comnih.gov This conversion is a critical step in producing monounsaturated fatty acids. taylorandfrancis.com
The synthesis of fatty acids like palmitate occurs in the cytosol, while beta-oxidation takes place in the mitochondria. wikipedia.org Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, require a shuttle system involving carnitine to cross the mitochondrial membrane. wikipedia.orgoroboros.at However, palmitoleoyl-CoA used for sterol esterification is primarily synthesized in the cytosol and endoplasmic reticulum, where the esterification enzymes are located. oup.comnih.gov
Enzymatic Mechanisms of Zymosteryl Palmitoleate Synthesis
The esterification of zymosterol with palmitoleoyl-CoA is catalyzed by a family of enzymes known as sterol O-acyltransferases.
Sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs), are intracellular enzymes located in the endoplasmic reticulum that catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. wikipedia.orgbiorxiv.org In yeast, the enzymes responsible for sterol esterification are encoded by the ARE1 and ARE2 genes, which belong to the ACAT/SOAT family. nih.govymdb.ca These enzymes, Are1p and Are2p, catalyze the reaction between a sterol and an activated fatty acid, such as palmitoleoyl-CoA, to form a steryl ester. oup.comymdb.ca
The general reaction is: Zymosterol + Palmitoleoyl-CoA ⇌ this compound + Coenzyme A ymdb.caymdb.ca
These enzymes play a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets. nih.gov In plants, a different enzyme, phospholipid:sterol acyltransferase (PSAT), is involved in sterol ester synthesis. wikipedia.org However, an ACAT-related enzyme, AtSAT1, has also been identified in Arabidopsis thaliana that mediates phytosterol ester biosynthesis. nih.gov
The enzymes of the sterol O-acyltransferase family exhibit specificity for both their sterol and acyl-CoA substrates. In mammals, there are two main isoforms, ACAT1 and ACAT2. biorxiv.orgnih.gov Both enzymes can use a variety of sterols as substrates, but cholesterol is generally the preferred substrate and activator. nih.gov ACAT1 shows a preference for oleoyl-CoA as the fatty acyl donor. biorxiv.orgnih.gov Sterols with alterations in the iso-octyl side chain, like the plant sterol sitosterol, are poor substrates and activators for ACATs. nih.gov
In yeast, Are1p and Are2p share about 50% sequence homology but have different substrate specificities. oup.com In Arabidopsis, the AtSAT1 enzyme shows a preference for cycloartenol (B190886) as the sterol acceptor and saturated fatty acyl-CoAs as acyl donors. nih.gov Specifically, its preference for acyl-CoAs is in the order of palmitoyl-CoA (16:0) > stearoyl-CoA (18:0) > palmitoleoyl-CoA (16:1) > oleoyl-CoA (18:1). oup.com
Kinetic parameters for these enzymes can vary depending on the specific enzyme, substrate, and experimental conditions. For instance, human ACAT1 exhibits a sigmoidal curve with increasing cholesterol concentrations, indicating allosteric activation. biorxiv.org In human small intestine microsomes, the ACAT specific activity is highest in the jejunum. nih.gov The pH optimum for this reaction is between 7.2 and 7.8. nih.gov
Table 1: Substrate Preferences of Selected Sterol O-Acyltransferases
| Enzyme | Organism | Preferred Sterol Substrate(s) | Preferred Acyl-CoA Substrate(s) |
|---|---|---|---|
| ACAT1 | Human | Cholesterol nih.gov | Oleoyl-CoA biorxiv.orgnih.gov |
| ACAT2 | Human | Cholesterol nih.gov | Not specified |
| AtSAT1 | Arabidopsis thaliana | Cycloartenol nih.gov | Palmitoyl-CoA (16:0) oup.com |
| Are1p/Are2p | Saccharomyces cerevisiae | Ergosterol (B1671047), Zymosterol oup.comd-nb.info | Palmitoyl-CoA, Oleoyl-CoA oup.com |
Regulatory Mechanisms Governing Biosynthetic Pathways
The biosynthesis of this compound is regulated at multiple levels, including the expression of the genes involved in the sterol and fatty acid synthesis pathways and the allosteric regulation of the esterification enzymes.
The expression of genes in the sterol biosynthetic pathway is tightly controlled. In yeast, the transcription factor Upc2 plays a role in regulating the expression of ergosterol biosynthesis genes in response to cellular sterol levels. researchgate.net When ergosterol levels are low, Upc2 is activated and induces the expression of these genes. researchgate.net Similarly, the expression of fatty acid synthesis genes, such as those for fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), is also regulated. taylorandfrancis.comresearchgate.net
The activity of the sterol O-acyltransferases themselves is subject to regulation. As mentioned, ACAT1 is allosterically activated by its substrate, cholesterol. biorxiv.orgnih.gov This ensures that sterol esterification increases when there is an excess of free sterols that needs to be stored. Furthermore, the availability of the acyl-CoA substrate can also be a limiting factor. Studies have shown that in yeast, a block in triacylglycerol degradation can lead to an accumulation of triacylglycerols and a subsequent enhancement of steryl ester biosynthesis, suggesting a regulatory link between these two lipid storage pathways. tugraz.at In some organisms, the expression of ARE2, which encodes a key sterol acyltransferase, can be upregulated under certain fermentation conditions. d-nb.info
Genetic and Transcriptional Regulation of Sterol Ester Synthesis Genes
The synthesis of sterol esters, including this compound, is tightly regulated at the genetic and transcriptional level to maintain cellular lipid homeostasis. This regulation primarily involves the genes encoding the Acyl-CoA:sterol acyltransferase (ASAT/SOAT) enzymes.
In the yeast Saccharomyces cerevisiae, a model organism for studying sterol metabolism, two genes, ARE1 and ARE2, encode the ASAT enzymes. nih.govasm.org These two enzymes have distinct but overlapping functions and are subject to differential regulation.
ARE1 (Acyl-CoA:sterol acyltransferase/Ergosterol biosynthesis-associated 1): The product of the ARE1 gene, Are1p, is primarily responsible for esterifying sterol intermediates that accumulate when the main ergosterol pathway is compromised. nih.govasm.org This includes precursors like lanosterol and zymosterol. Consequently, the transcription of ARE1 is upregulated when ergosterol precursors build up, serving as a mechanism to detoxify and store these intermediates. asm.org
ARE2 (Acyl-CoA:sterol acyltransferase/Ergosterol biosynthesis-associated 2): The ARE2 gene product, Are2p, is the major enzyme isoform under normal aerobic growth conditions and is primarily responsible for esterifying the final product of the pathway, ergosterol. nih.govasm.org
The differential regulation of ARE1 and ARE2 is critical for adapting to different environmental conditions. For instance, under anaerobic or heme-deficient conditions, where ergosterol synthesis is limited due to the oxygen-dependent steps in the pathway, ARE1 expression is upregulated, while ARE2 expression is repressed. asm.orgoup.com This allows the cell to efficiently esterify the accumulating sterol precursors. The transcription factor HAP1 is required for the optimal expression of ARE2. asm.org
In mammals, two related genes, SOAT1 (also known as ACAT1) and SOAT2 (also known as ACAT2), encode the sterol O-acyltransferases. nih.gov SOAT1 is expressed ubiquitously in various tissues, while SOAT2 expression is more restricted, primarily occurring in the liver and intestine. nih.gov
The overarching transcriptional control of lipid metabolism, including both sterol and fatty acid synthesis, is governed by a family of transcription factors called Sterol Regulatory Element-Binding Proteins (SREBPs). researchgate.netfrontiersin.orgjci.org When cellular sterol levels are low, SREBPs are proteolytically cleaved and activated. The active form translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription. researchgate.netnih.gov This includes genes for key enzymes in the sterol biosynthesis pathway, such as HMG-CoA reductase, as well as the genes for the ASAT enzymes themselves. researchgate.netcreative-proteomics.com This system ensures that when sterols are scarce, their synthesis is promoted, and conversely, when they are abundant, the pathway is downregulated, and excess sterols can be esterified for storage, a process also influenced by SREBP activity. creative-proteomics.comumin.ne.jp
Table 1: Key Genes in Sterol Ester Synthesis
| Gene Name | Encoded Enzyme | Organism | Primary Substrate(s) | Key Regulatory Notes |
| ARE1 | Acyl-CoA:sterol acyltransferase 1 (Are1p) | S. cerevisiae | Sterol intermediates (e.g., zymosterol, lanosterol) | Upregulated by accumulation of sterol precursors and under heme-deficient/anaerobic conditions. nih.govasm.org |
| ARE2 | Acyl-CoA:sterol acyltransferase 2 (Are2p) | S. cerevisiae | Ergosterol (pathway end-product) | Major isoform in aerobic conditions; requires HAP1 for optimal expression; repressed by heme deficiency. nih.govasm.org |
| SOAT1 (ACAT1) | Sterol O-acyltransferase 1 | Mammals | Cholesterol | Ubiquitously expressed. nih.gov |
| SOAT2 (ACAT2) | Sterol O-acyltransferase 2 | Mammals | Cholesterol | Primarily expressed in liver and intestine. nih.gov |
Metabolic Flux Control within the Sterol Biosynthesis Network
Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. The sterol biosynthesis network is a complex, multi-branched pathway where the flow of intermediates must be precisely controlled to meet cellular demands for different sterols while avoiding the accumulation of potentially toxic intermediates. The esterification of sterols like zymosterol is an integral part of this regulatory network. bohrium.com
Esterification provides a critical mechanism for managing the metabolic load and directing flux within the pathway. When sterol intermediates are produced in excess of what can be processed downstream, they are shunted away from the main synthetic route and converted into steryl esters. oup.com This serves two main purposes:
Detoxification: Free sterols can be toxic to cells at high concentrations as they can disrupt membrane structure and function. Esterification converts them into inert molecules.
Storage: Steryl esters are highly hydrophobic and are sequestered into cytosolic lipid droplets, creating a storage pool of sterols that can be mobilized when needed. creative-proteomics.comoup.com
Metabolic flux analysis in S. cerevisiae has demonstrated that the esterification of sterols is a key regulatory node. bohrium.com During different growth phases and under varying oxygen conditions, the flux towards esterification of specific sterols changes. For example, during the exponential growth phase, most free sterol intermediates are synthesized, but the pattern for ester synthesis, such as for ergosteryl esters, can differ, highlighting a dynamic regulation at the esterification branch points. bohrium.com
Furthermore, the existence of parallel biosynthetic routes, such as the Bloch and Kandutsch-Russell pathways for cholesterol synthesis in mammals, provides another layer of flux control. elifesciences.org Studies have shown that cells can differentially regulate the flux through these pathways, potentially to produce specific intermediates that have regulatory roles of their own. elifesciences.org Regulation is achieved almost exclusively by modulating the flux through the Bloch pathway, while the Kandutsch-Russell pathway appears to be more constitutive. elifesciences.org
Table 2: Factors Influencing Metabolic Flux in Sterol Biosynthesis
| Regulatory Factor/Mechanism | Effect on Sterol Pathway | Key Molecules Involved |
| Transcriptional Feedback | Controls overall pathway flux by regulating enzyme expression. | SREBP, SCAP, Insig |
| Sterol Esterification | Buffers and stores excess sterol intermediates, preventing toxicity and modulating free sterol levels. | ASAT/SOAT enzymes (Are1p, Are2p, SOAT1, SOAT2) |
| Oxygen/Heme Availability | Shifts flux between esterification of intermediates vs. end-products by altering gene expression (ARE1/ARE2). | Heme, Oxygen |
| Parallel Pathways | Distributes flux between different branches of the pathway (e.g., Bloch vs. Kandutsch-Russell). | Lanosterol, Zymosterol, Desmosterol |
| Inter-pathway Crosstalk | Integrates sterol synthesis with other metabolic states, such as fatty acid synthesis and immune activation. | Fatty Acyl-CoAs, Interferons |
**cellular and Molecular Functions of Zymosteryl Palmitoleate**
Contribution to Cellular Lipid Homeostasis and Storage
The synthesis and storage of steryl esters are fundamental to preventing the potential toxicity of excessive free sterols and to creating a reserve of essential lipid molecules.
Zymosteryl palmitoleate (B1233929), being a neutral lipid, is sequestered away from membrane environments and stored within specialized organelles called lipid droplets. These droplets consist of a core of neutral lipids, such as steryl esters and triglycerides, enclosed by a phospholipid monolayer creative-proteomics.com. In yeast, steryl esters are major components of these lipid droplets, where they serve as a non-toxic storage form of sterols creative-proteomics.comfrontiersin.orgnih.gov. The formation of steryl esters is, in fact, a crucial aspect of lipid droplet biogenesis and accumulation creative-proteomics.com. Under conditions of excess carbon and energy, such as nitrogen limitation, the formation of steryl esters and their storage in lipid droplets increases, highlighting their role as storage compounds for surplus energy and carbon nih.gov.
The storage of zymosteryl palmitoleate is not a static process; it is part of a dynamic cycle of esterification and hydrolysis that responds to the cell's metabolic state. The pools of free sterols and steryl esters are freely interconvertible, allowing the cell to maintain sterol homeostasis elsevierpure.com. When cellular demand for free sterols increases—for instance, during rapid growth to support new membrane synthesis—steryl esters are hydrolyzed to release zymosterol (B116435) frontiersin.org. Conversely, when free sterol levels are high, they are esterified to fatty acids like palmitoleic acid and stored. This dynamic equilibrium ensures that membranes have an adequate supply of sterols while preventing the accumulation of potentially disruptive free sterols.
Intracellular Trafficking and Compartmentalization
The movement and localization of this compound and its components are tightly regulated, ensuring that sterols and fatty acids are delivered to specific cellular compartments where they are needed.
The biosynthesis of both sterols and steryl esters primarily occurs in the endoplasmic reticulum (ER) creative-proteomics.commdpi.commdpi.com. In yeast, the enzymes responsible for the late stages of ergosterol (B1671047) synthesis (of which zymosterol is a precursor) and the acyl-CoA:cholesterol acyltransferases (ACATs) that create steryl esters are localized to the ER creative-proteomics.commdpi.com. Following synthesis, this compound is incorporated into the forming lipid droplets, which often remain physically associated with the ER. Free zymosterol, once hydrolyzed from its ester form or newly synthesized, is transported from the ER to the plasma membrane, where it is a critical component for membrane structure and fluidity mdpi.com.
The transport of sterols and their esters between organelles is a complex process involving both vesicular and non-vesicular pathways. While vesicular transport moves lipids as components of membrane-bound vesicles, non-vesicular transport relies on lipid-transfer proteins (LTPs) that can move individual lipid molecules through the cytoplasm, often at membrane contact sites where two organelles are in close proximity. This latter mechanism is considered crucial for the rapid distribution of sterols from their site of synthesis in the ER to other membranes like the plasma membrane. The precise mechanisms for the transport of intact steryl esters like this compound are less defined but are thought to be largely associated with the movement and dynamics of the lipid droplets themselves.
Modulation of Biological Processes
By acting as a storage depot for zymosterol and palmitoleic acid, this compound indirectly modulates the various biological processes in which its components participate. The controlled hydrolysis of the ester makes these bioactive molecules available to the cell.
Zymosterol , as a precursor to the primary fungal sterol ergosterol, is essential for membrane integrity, fluidity, and permeability mdpi.commdpi.com. The regulation of its availability is critical for cell growth and the proper function of membrane-bound proteins mdpi.com. An accumulation of zymosterol, which can occur when downstream enzymes in the ergosterol pathway are inhibited, can alter membrane properties and affect cellular processes like filamentation and biofilm formation in fungi biocrick.com.
Palmitoleic acid is recognized not just as a component of lipids but as a signaling molecule, or "lipokine," with significant metabolic effects nih.govnih.gov. Research has shown that it can:
Regulate Lipid Metabolism : Palmitoleic acid can influence the expression of genes involved in both fatty acid synthesis and oxidation mdpi.com. It has been shown to activate pathways such as PPARα/AMPK, which promote the breakdown of fatty acids and reduce lipid accumulation in the liver nih.gov.
Improve Insulin (B600854) Sensitivity : It acts as an insulin-sensitizing hormone, enhancing glucose uptake in muscle and other tissues nih.govmdpi.com.
Exhibit Anti-inflammatory Properties : Palmitoleic acid can suppress inflammation, for example, by inhibiting the activation of inflammatory pathways like NF-κB nih.govmdpi.com.
The sequestration of palmitoleic acid in the form of this compound provides the cell with a mechanism to buffer its signaling activities, releasing it through hydrolysis to act as a local hormone when required by the cell's metabolic state.
Interactive Data Table: Modulation of Biological Processes by this compound Components
| Component | Primary Role | Modulated Biological Processes | Key Signaling Pathways Involved |
| Zymosterol | Sterol Precursor | - Membrane structure and fluidity- Fungal growth and proliferation- Biofilm formation | Ergosterol Biosynthesis Pathway |
| Palmitoleic Acid | Lipokine / Signaling Molecule | - Hepatic lipid metabolism- Systemic insulin sensitivity- Inflammatory response | - PPARα/AMPK activation- Akt signaling- NF-κB inhibition |
Influence on Microbial Physiology and Stress Responses (e.g., Ethanol (B145695) Tolerance in Yeast)
The role of this compound in microbial physiology, particularly in stress responses such as ethanol tolerance in yeast, is intrinsically linked to the metabolism of sterols and fatty acids. Steryl esters, as a class of neutral lipids, are primarily considered storage molecules. In microorganisms, they serve as a reservoir for both sterols and fatty acids, which can be mobilized during periods of high demand or stress frontiersin.org.
Zymosterol's Role in Membrane Structure and Stress Response:
Zymosterol is a critical intermediate in the ergosterol biosynthesis pathway in yeast taylorandfrancis.comnih.gov. Ergosterol is the major sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-associated proteins nih.gov. Zymosterol is the first intermediate in this pathway that can be incorporated into cellular membranes nih.gov. The composition of sterols in the membrane is vital for the cell's ability to adapt to various stresses.
Research has indicated that alterations in sterol composition can significantly impact stress tolerance. For instance, studies on yeast mutants have shown that the accumulation of zymosterol instead of ergosterol can render the cells more susceptible to oxidative stress nih.gov. This suggests that the type of sterol present in the membrane is a key determinant of its resilience. During hyperosmotic stress, yeast cells are known to suppress sterol biosynthesis, a response that is crucial for survival mdpi.com. This modulation of the sterol pool, which includes intermediates like zymosterol, underscores the importance of sterol homeostasis in stress adaptation.
The esterification of zymosterol to form this compound is a mechanism to regulate the intracellular concentration of free zymosterol. By sequestering zymosterol into lipid droplets as steryl esters, the cell can prevent its potentially disruptive accumulation in membranes and maintain membrane integrity under stressful conditions frontiersin.orgtaylorandfrancis.com.
Palmitoleic Acid and Ethanol Tolerance:
While direct evidence for the role of this compound in ethanol tolerance is not prominent, the fatty acid component, palmitoleic acid, is known to be involved in this process. The fatty acid composition of yeast cell membranes is a critical factor in their tolerance to ethanol. However, studies have shown that it is the incorporation of oleic acid, rather than palmitoleic acid, that is most effective in conferring ethanol tolerance in Saccharomyces cerevisiae. This is thought to be due to its ability to decrease membrane fluidity, counteracting the fluidizing effect of ethanol.
A study on bioethanol production observed that the abundance of this compound, along with other sterols and their esters, changes during the fermentation process d-nb.info. The levels of zymosterol and its esters were found to decrease as the fermentation progressed d-nb.info. This suggests a dynamic role for these compounds, possibly involving the release of zymosterol and palmitoleic acid for incorporation into membranes or for other metabolic purposes as the yeast adapts to the changing environment of the fermentation broth, which includes increasing ethanol concentrations.
| Component | Function in Stress Response | Supporting Evidence |
|---|---|---|
| Zymosterol | Membrane component and precursor to ergosterol, influencing membrane integrity and fluidity under stress. | Accumulation of zymosterol in place of ergosterol increases sensitivity to oxidative stress in yeast mutants nih.gov. Sterol biosynthesis is suppressed during hyperosmotic stress mdpi.com. |
| Palmitoleic Acid | Incorporated into membrane lipids, affecting membrane properties. Less effective than oleic acid in conferring ethanol tolerance. | Fatty acid composition of membranes is crucial for ethanol tolerance. Oleic acid is more efficacious than palmitoleic acid eltislab.commetabolicatlas.org. |
| Steryl Esters (general) | Storage form of sterols and fatty acids, contributing to cellular homeostasis under adverse conditions. | Serve as a reservoir of sterols and fatty acids, mobilized during stress frontiersin.org. Accumulate under nitrogen-limiting conditions in bacteria nih.govnih.gov. |
Potential Signaling Roles (considering Palmitoleic Acid as a Lipokine)
While the direct signaling role of this compound in microorganisms has not been established, the well-documented signaling functions of its palmitoleic acid component in mammalian systems provide a basis for hypothesizing potential analogous roles in microbes.
Palmitoleic Acid as a Lipokine:
In mammalian studies, palmitoleic acid is recognized as a "lipokine," a lipid hormone that is released from adipose tissue and exerts signaling effects on distant organs nih.govmdpi.com. It has been shown to have anti-inflammatory effects and to improve insulin sensitivity in liver and skeletal muscle mdpi.comwikipedia.org. These systemic effects are mediated through the activation of specific cellular receptors and signaling pathways, highlighting the role of palmitoleic acid as a signaling molecule that coordinates metabolic processes between different tissues nih.govmdpi.com.
Potential Signaling in Microorganisms:
The concept of lipid-mediated signaling is not exclusive to mammals. In microorganisms, fatty acids and their derivatives can act as signaling molecules to regulate various cellular processes, including development, virulence, and stress responses. Although there is no direct evidence of this compound acting as a signaling molecule, it is plausible that the hydrolysis of this steryl ester could release palmitoleic acid to act as an intracellular or intercellular signal.
The storage of palmitoleic acid in the form of this compound could represent a mechanism for its controlled release. This would allow the cell to rapidly generate a signaling molecule in response to specific environmental cues or developmental stages without the need for de novo synthesis.
| System | Role of Palmitoleic Acid | Mechanism of Action |
|---|---|---|
| Mammalian | Acts as a lipokine, regulating metabolism and inflammation. | Released from adipose tissue, it improves insulin sensitivity in muscle and liver and has anti-inflammatory effects nih.govmdpi.comwikipedia.org. |
| Microbial (Hypothetical) | Could potentially act as an intracellular or intercellular signaling molecule. | Released from this compound stores, it might regulate stress responses, developmental processes, or cell-to-cell communication. |
**advanced Analytical and Methodological Approaches for Zymosteryl Palmitoleate Research**
Mass Spectrometric (MS) Identification and Structural Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural elucidation of molecules. In the context of zymosteryl palmitoleate (B1233929) research, different ionization techniques and mass analysis methods are employed.
Electron Impact (EI) Mass Spectrometry: EI is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation. azom.com The resulting fragmentation pattern is highly reproducible and can be compared to mass spectral databases for compound identification. azom.com For steryl esters, the EI behavior often resembles that of their short-chain counterparts. nih.gov The molecular ion (M+.) is typically weak or absent, and the major high-mass ions arise from the characteristic fragmentation of the steroid nucleus after the loss of the acyl moiety. nih.gov A significant limitation of EI for steryl esters is the lack of fragment ions that are characteristic of the acyl moiety. nih.gov
Chemical Ionization (CI) Mass Spectrometry: In contrast to EI, CI is a "soft" ionization technique that uses a reagent gas (e.g., ammonia, methane) to ionize the analyte, resulting in less fragmentation. azom.com This often leads to the presence of a prominent molecular ion, which is crucial for determining the molecular weight of an unknown compound. azom.com For steryl esters, negative ion chemical ionization (NICI) using ammonia as the reagent gas provides complementary information to EI. nih.gov NICI spectra of steryl esters typically show characteristic fragment ions corresponding to the fatty acyl moiety, allowing for its ready deduction. nih.gov Therefore, the combination of EI and NICI provides a comprehensive means for the mass spectrometric determination of steryl ester structures. nih.gov
The following interactive table compares the key features of EI and CI mass spectrometry for the analysis of steryl esters.
| Feature | Electron Impact (EI) | Chemical Ionization (CI) |
|---|---|---|
| Ionization Energy | High ("Hard") | Low ("Soft") |
| Fragmentation | Extensive | Minimal |
| Molecular Ion | Often weak or absent | Usually present and prominent |
| Information from Steryl Esters | Provides information about the sterol moiety. nih.gov | Provides information about the fatty acyl moiety (with NICI). nih.gov |
Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation and quantitative analysis. In MS/MS, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This process can provide detailed structural information. For steryl esters, collision-induced dissociation (CID) MS/MS can be used to generate diagnostic fragment ions. For example, the ester bonds of picolinyl esters of sterols can be cleaved during CID MS2 to produce fragments corresponding to the steryl cation moieties.
Multiple Reaction Monitoring (MRM): MRM is a highly sensitive and specific quantitative technique performed on a triple quadrupole mass spectrometer. purdue.edu In an MRM experiment, a specific precursor ion and a specific product ion transition are monitored. This high degree of specificity allows for the quantification of target analytes even in complex matrices with minimal sample preparation.
MRM profiling is an analytical strategy that can be used to investigate lipids in biological samples, including those from extracellular vesicles. nih.gov The workflow typically starts with a "Discovery Phase" where functional group-specific MS/MS scans are applied to a representative sample to identify the most intense and characteristic MRM transitions for different lipid classes. nih.gov This is followed by a "Screening Phase" where a smaller, optimized set of MRM transitions is used to quantify the target lipids in individual samples. nih.gov For the quantitative analysis of phytosterols, a scheduled MRM (sMRM) approach can be adapted to automatically adjust the dwell time for each compound, which is particularly useful for analyzing multiple coeluting analytes in a short time frame. mdpi.com
The interactive table below summarizes the steps and components of an MRM profiling workflow for lipid analysis.
| Phase | Objective | Key Actions |
|---|---|---|
| Discovery Phase | Identify characteristic MRM transitions for target lipid classes. | Apply precursor and neutral loss scans to a representative sample. nih.gov Screen a large number of potential MRM transitions. nih.gov |
| Screening Phase | Quantify target lipids in individual samples. | Use a smaller, optimized set of MRM transitions. nih.gov Can be performed with direct infusion or coupled with chromatography. nih.gov |
| Data Analysis | Determine the concentration of target lipids. | Use internal standards for accurate quantification. mdpi.com Analyze data using specialized software. |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of Zymosteryl palmitoleate. Unlike nominal mass instruments, HRMS analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy and precision, typically in the low parts-per-million (ppm) range. This capability allows for the determination of the precise elemental composition from the exact mass.
For this compound, with the molecular formula C₄₃H₇₂O₂, HRMS can distinguish it from other isobaric compounds that may have the same nominal mass but different elemental formulas. The high resolving power of these instruments is crucial for separating the isotopic peaks and confirming the molecular formula, thereby enhancing the confidence in its identification in complex lipid extracts. acs.org Direct flow injection analysis coupled with ESI-HRMS has been successfully used for the quantification of free cholesterol and cholesteryl esters, a class of compounds to which this compound belongs. acs.org
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₇₂O₂ |
| Average Molecular Weight | 621.0 g/mol |
| Monoisotopic (Exact) Mass | 620.55323 Da |
Sample Preparation and Derivatization Strategies for this compound Analysis
Effective sample preparation is critical to isolate this compound from complex biological samples and prepare it for instrumental analysis. This process typically involves lipid extraction followed by derivatization to enhance analytical detection and separation.
The Bligh and Dyer method is a widely used liquid-liquid extraction technique for the total lipid extraction from biological tissues. vliz.be The protocol uses a specific ratio of chloroform, methanol, and water to create a monophasic system that effectively disrupts cell membranes and solubilizes lipids. Subsequent addition of water or chloroform creates a biphasic system, where neutral lipids like this compound partition into the lower chloroform layer, separating them from polar cellular components. vliz.beugent.be
For quantitative recovery of non-polar lipids such as steryl esters, optimization of the standard Bligh and Dyer protocol is often necessary. ugent.be Studies have shown that for samples with high lipid content, a single extraction may be insufficient. vliz.be A re-extraction of the tissue residue with chloroform is recommended to improve the yield of non-polar lipids. ugent.be The key is to maintain the critical solvent ratios to ensure proper phase separation and efficient lipid recovery. vliz.be
| Step | Procedure for 1 mL Sample | Purpose |
|---|---|---|
| 1. Homogenization | Add 3.75 mL of Chloroform:Methanol (1:2, v/v) to the sample and vortex. | Creates a single-phase system to solubilize all lipids from the sample matrix. |
| 2. Phase Separation Induction (Part 1) | Add 1.25 mL of Chloroform and vortex. | Initiates the shift in solvent ratios towards a biphasic system. |
| 3. Phase Separation Induction (Part 2) | Add 1.25 mL of distilled water and vortex. | Completes the formation of a biphasic system (final ratio Chloroform:Methanol:Water ≈ 2:2:1.8). |
| 4. Centrifugation | Centrifuge at low speed (e.g., 1000 RPM) for 5 minutes. | Separates the mixture into a lower organic (chloroform) phase and an upper aqueous (methanol-water) phase. |
| 5. Collection | Carefully collect the lower chloroform phase containing the lipids. | Isolates the lipid fraction, including this compound. |
| 6. (Optional) Re-extraction | Re-extract the remaining aqueous layer and tissue pellet with chloroform. | Ensures quantitative recovery of non-polar lipids. |
The analysis of intact steryl esters like this compound by Gas Chromatography (GC) is challenging due to their high molecular weight and low volatility. Therefore, a common strategy involves a two-step process: hydrolysis (saponification) of the ester bond, followed by derivatization of the resulting free sterol (zymosterol) and fatty acid (palmitoleic acid). lipidmaps.orgfrontiersin.org
Hydrolysis : The ester is cleaved, typically by heating under reflux with a dilute alkali like sodium hydroxide or potassium hydroxide in methanol. chemguide.co.uk This reaction is essentially irreversible and yields the sodium or potassium salt of the fatty acid and the free sterol. chemguide.co.uk
Derivatization :
Sterols : The hydroxyl group of zymosterol (B116435) is derivatized to increase volatility and improve chromatographic peak shape. The most common method is silylation, which forms a trimethylsilyl (TMS) ether. aocs.orgnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used for this purpose. aocs.orgmdpi.com
Fatty Acids : The carboxyl group of palmitoleic acid is converted into a more volatile ester, typically a fatty acid methyl ester (FAME). aocs.orgsigmaaldrich.com This is achieved through esterification using reagents such as boron trifluoride (BF₃) in methanol or methanolic hydrogen chloride. restek.comcolostate.edu This derivatization neutralizes the polar carboxyl group, allowing for better separation based on chain length and degree of unsaturation. sigmaaldrich.com
| Analyte | Derivatization Method | Common Reagent(s) | Derivative Formed |
|---|---|---|---|
| Zymosterol (from hydrolysis) | Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) ether |
| Palmitoleic Acid (from hydrolysis) | Esterification | BF₃-Methanol or BCl₃-Methanol | Fatty Acid Methyl Ester (FAME) |
Isomeric Discrimination and Stereochemical Analysis of the Palmitoleate Moiety
The palmitoleate moiety of this compound can exist as multiple isomers, which may have different biological origins and activities. Distinguishing between these isomers is a significant analytical challenge that requires specialized techniques.
The primary forms of isomerism for palmitoleic acid are:
Positional Isomers : These differ in the location of the double bond along the 16-carbon chain. While the most common isomer is cis-9-hexadecenoic acid (16:1n-7), other isomers such as sapienic acid (16:1n-10) and hypogeic acid (16:1n-9) also exist in biological systems. nih.gov
Geometric (Stereochemical) Isomers : These relate to the configuration of the substituents around the double bond, resulting in cis and trans forms. Naturally occurring palmitoleic acid is predominantly in the cis configuration. researchgate.netyoutube.com Trans-palmitoleic acid is also found and is often associated with the consumption of dairy fat. rsc.org
Analytical Approaches:
Gas Chromatography-Mass Spectrometry (GC-MS) : The separation of positional isomers of fatty acids (as their FAME derivatives) can be achieved using specific GC capillary columns. For determining the double bond position, FAMEs can be further derivatized into dimethyl disulfide (DMDS) adducts, which, upon MS fragmentation, yield diagnostic ions that reveal the original location of the double bond. nih.gov
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is an effective technique for separating cis and trans isomers of fatty acids, which can be difficult to resolve by standard GC methods. researchgate.netfao.org An accurate and precise HPLC method has been developed to simultaneously determine cis- and trans-palmitoleic acid. researchgate.net
Tandem Mass Spectrometry (MS/MS) : Advanced MS/MS techniques involving charge-remote fragmentation of specifically derivatized fatty acids can provide detailed structural information, enabling the assignment of both the position and the cis/trans geometry of the double bond. acs.orgacs.org
The stereochemical analysis of the palmitoleate moiety primarily focuses on differentiating between the cis and trans isomers. The trans isomer has a more linear structure, allowing molecules to pack more closely, which results in a higher melting point compared to the bent structure of the cis isomer. youtube.com This difference in shape is exploited by chromatographic techniques for their separation.
| Isomer Type | Description | Example(s) | Primary Analytical Technique |
|---|---|---|---|
| Positional | Double bond is at a different carbon position. | Palmitoleic acid (n-7), Sapienic acid (n-10) | GC-MS of DMDS adducts |
| Geometric (Stereoisomer) | Different spatial arrangement around the double bond. | cis-Palmitoleic acid, trans-Palmitoleic acid | Reversed-Phase HPLC |
**research Applications and Broader Implications**
Metabolic Engineering Approaches for Modulating Zymosteryl Palmitoleate (B1233929) Levels in Microorganisms
Metabolic engineering offers a suite of tools to manipulate the production of specific metabolites in microorganisms like Saccharomyces cerevisiae. The level of zymosteryl palmitoleate can be modulated by targeting the genes responsible for its synthesis and hydrolysis. In yeast, the esterification of sterols, including zymosterol (B116435), is primarily carried out by two acyl-CoA:sterol acyltransferases, encoded by the ARE1 and ARE2 genes. researchgate.netbiorxiv.orgfrontiersin.org These enzymes catalyze the formation of steryl esters from sterols and fatty acyl-CoAs, storing them in lipid droplets. nih.gov
Strategies to increase this compound levels could involve the overexpression of ARE1 or ARE2. Overexpression of ARE2, in particular, has been shown to enhance the esterification and accumulation of sterols. frontiersin.org Conversely, to decrease the levels of this compound and other steryl esters, these genes can be inactivated. Research has demonstrated that the dual inactivation of are1 and are2 effectively eliminated the synthesis of steryl esters, leading to an increase in the pool of free sterols. biorxiv.org However, this approach can sometimes be detrimental to the cell, potentially causing growth defects due to the toxic accumulation of free sterols or their precursors. biorxiv.org
Fine-tuning the expression of these key enzymes allows researchers to control the flux of zymosterol into its esterified form, this compound. This modulation is crucial for studying the specific roles of steryl esters versus free sterols in cellular processes and for engineering yeast strains with altered lipid compositions for industrial applications.
This compound as a Biochemical Marker in Model Systems (e.g., Yeast Fermentation Processes, Animal Lipidomics)
This compound serves as a valuable biochemical marker in various model systems, reflecting the state of sterol metabolism. In yeast fermentation, the profile of sterol intermediates, including this compound, changes dynamically.
During bioethanol fermentation processes using Saccharomyces cerevisiae, lipidomics analysis has shown that the abundance of zymosterol and its esters, such as this compound, tends to decrease as the fermentation progresses. whiterose.ac.uk This shift occurs while other lipids, like squalene (B77637) and lanosterol (B1674476) esters, increase in abundance. whiterose.ac.uk This dynamic behavior makes this compound a useful indicator of the metabolic phase of the yeast culture, providing insights into the progression of the ergosterol (B1671047) pathway during the fermentation cycle.
The following table summarizes the observed trends of key sterol pathway lipids during a typical yeast fermentation process.
| Compound Group | Trend During Fermentation | Implication |
| Zymosterol and its Esters | Decrease | Indicates progression past this intermediate stage in the ergosterol pathway. whiterose.ac.uk |
| Squalene and its Esters | Increase | Suggests a potential bottleneck or regulatory point upstream of lanosterol synthesis. whiterose.ac.uk |
| Lanosterol and its Esters | Increase | Accumulation may indicate the metabolic state under specific fermentation conditions. whiterose.ac.uk |
| Ergosterol | Maintained/Stable | Reflects the cell's effort to maintain membrane integrity. whiterose.ac.uk |
In the broader field of animal lipidomics, while less specific to this compound, the analysis of various steryl esters is fundamental. Untargeted lipidomic analyses in studies of metabolic diseases have identified various zymosteryl esters, highlighting their potential as part of a larger panel of biomarkers to understand disruptions in lipid metabolism. nih.gov Its presence and concentration can provide clues about the activity of the cholesterol biosynthesis pathway, where zymosterol is also an intermediate.
Integrative 'Omics' Studies (Lipidomics, Proteomics, Metabolomics) to Elucidate System-Wide Effects
To fully understand the biological significance of this compound, researchers are increasingly turning to integrative 'omics' approaches. By combining lipidomics with proteomics, metabolomics, and transcriptomics, a more holistic view of cellular function can be achieved. oup.comnih.govresearchgate.net
Lipidomics precisely quantifies the levels of this compound and other lipids, while proteomics can measure the abundance of enzymes involved in its metabolism, such as the Are1 and Are2 proteins. researchgate.netfrontiersin.org Metabolomics provides a snapshot of related small molecules, and transcriptomics reveals the expression levels of the corresponding genes.
For example, an integrated analysis of yeast undergoing fermentation or stress could reveal correlations between this compound levels and the expression of specific stress-response proteins or changes in central carbon metabolism. nih.govpnas.org Studies have successfully used this multi-omics approach to investigate how yeast adapts to ethanol (B145695) stress, showing a comprehensive rewiring of metabolic pathways, including those related to lipids. nih.govnih.govresearchgate.net By correlating changes in the lipidome with changes in the proteome and metabolome, scientists can build detailed network models that predict how a perturbation in one area—such as the accumulation of this compound—might impact the entire cellular system. oup.commdpi.com
This integrative strategy is powerful for:
Identifying Regulatory Hubs: Pinpointing key proteins or genes that control fluxes through the sterol biosynthesis pathway.
Understanding Metabolic Bottlenecks: Revealing why certain intermediates accumulate under specific conditions.
Elucidating Stress Responses: Linking changes in lipid storage (e.g., this compound) to broader cellular stress mitigation strategies.
Biotechnological Relevance in Industrial Processes (e.g., Bioethanol Production Efficiency and Yields)
The metabolism of steryl esters, including this compound, has direct relevance to industrial biotechnology, particularly in the production of bioethanol. The yeast Saccharomyces cerevisiae is the primary microorganism used for converting sugars into ethanol, and its robustness under harsh industrial conditions (high ethanol concentration, osmotic stress, and low oxygen) is critical for process efficiency and yield.
The composition of the yeast cell membrane, which is heavily influenced by sterols like ergosterol, is a key determinant of ethanol tolerance. The biosynthesis of ergosterol involves a multi-step pathway where zymosterol is a key precursor and this compound represents a stored form of this intermediate. Research has shown that during bioethanol fermentation, the levels of this compound and its free sterol counterpart, zymosterol, decline over time. whiterose.ac.uk
**emerging Research Themes and Future Perspectives on Zymosteryl Palmitoleate**
Elucidation of Novel Regulatory Networks and Environmental Responses Governing Zymosteryl Palmitoleate (B1233929) Metabolism
The synthesis of zymosteryl palmitoleate is intrinsically linked to the broader pathways of sterol and fatty acid biosynthesis, which are known to be under tight regulatory control. Future research will likely focus on delineating the specific transcriptional and metabolic networks that govern the flux of precursors—zymosterol (B116435) and palmitoleic acid—into this particular steryl ester. The regulation of cholesterol synthesis in eukaryotes involves complex feedback mechanisms and transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs), which control the expression of key enzymes. mdpi.com It is highly probable that analogous networks regulate the ergosterol (B1671047) pathway, in which zymosterol is an intermediate, thereby controlling the substrate availability for this compound production.
Furthermore, cellular metabolism is continuously adapted in response to environmental cues. Factors such as nutrient availability, oxygen levels, temperature, and chemical stressors are known to influence the accumulation of secondary metabolites and lipids. mdpi.com A key area of future inquiry will be to understand how such environmental factors specifically impact the enzymatic machinery responsible for esterifying zymosterol with palmitoleic acid. Investigating the response of this compound levels to different stress conditions could reveal novel adaptive functions for this molecule, potentially implicating it in cellular defense mechanisms against environmental insults.
Investigation of this compound Roles in Less-Characterized Fungal and Eukaryotic Organisms
To date, this compound has been primarily identified and studied as a metabolite in the model yeast Saccharomyces cerevisiae. nih.gov However, the vast diversity of the fungal kingdom and other lower eukaryotes presents a significant opportunity for new discoveries. A crucial future direction is to survey the lipidomes of less-characterized organisms, including non-conventional yeasts, filamentous fungi, and protists, to determine the prevalence and concentration of this compound.
This comparative lipidomics approach could uncover species-specific differences in sterol ester composition, which may correlate with unique physiological traits or ecological niches. For instance, pathogenic fungi might utilize specific steryl esters, like this compound, for processes critical to virulence, such as stress resistance or host interaction. Conversely, oleaginous yeasts used in industrial biotechnology might accumulate this compound as part of their lipid production machinery. Understanding the role of this compound in these organisms could therefore open avenues for novel antifungal therapies or for the bioengineering of strains with enhanced production of valuable lipids.
Advanced Computational Modeling and Systems Biology Approaches for Predicting this compound Dynamics and Interconnections within Metabolic Pathways
The complexity of metabolic pathways, with their intricate feedback loops and interconnected reactions, makes them ideal subjects for computational modeling and systems biology. cambridge.org These approaches are becoming indispensable for understanding and predicting the behavior of biological systems. nih.govnih.gov Future research on this compound will greatly benefit from the development of quantitative mathematical models that can simulate its metabolic dynamics.
By integrating experimental data from genomics, transcriptomics, proteomics, and lipidomics, researchers can construct detailed models of sterol and fatty acid metabolism that include the synthesis and hydrolysis of this compound. nih.govresearchgate.netplos.org Such models would allow for in silico experiments to predict how perturbations—such as gene knockouts, enzyme inhibition, or changes in nutrient supply—affect the flow of metabolites and the concentration of this compound. nih.gov This predictive capability can guide experimental design, help identify key regulatory nodes, and provide a more holistic understanding of how this compound metabolism is integrated within the broader cellular metabolic network. mdpi.com
Exploration of Specific Molecular Interactions and Downstream Biological Effects Beyond Lipid Homeostasis
While the primary role of steryl esters is storage, there is growing evidence that lipid droplets and their components are involved in a wider range of cellular functions, including stress response and protein handling. nih.govnih.gov A significant future research theme will be to explore whether this compound, or its constituent molecules upon release, has biological activities that extend beyond simple energy and sterol storage.
The palmitoleic acid component, in particular, has been identified as a "lipokine"—a lipid hormone that can exert signaling effects. mdpi.com Studies have shown that palmitoleic acid can influence processes such as insulin (B600854) sensitivity, inflammation, and metabolic regulation in various cell types and animal models. mdpi.comnih.gov It is plausible that lipid droplets containing this compound act as localized reservoirs of this signaling molecule. The controlled enzymatic release of palmitoleic acid from these stores could initiate specific downstream signaling cascades. Future studies should investigate the potential for this compound to modulate cellular signaling pathways, its interaction with specific proteins, and whether its hydrolysis is a regulated process that triggers distinct physiological responses, thereby uncovering novel functions for this molecule in cell biology.
Interactive Data Table: Future Research Directions for this compound
| Research Theme | Key Methodologies | Potential Outcomes & Significance |
| Regulatory Networks & Environmental Response | Transcriptomics (RNA-seq), Proteomics, Metabolomics, Gene knockout studies, Stress condition assays. | Identification of key transcription factors and signaling pathways controlling this compound metabolism. Understanding of its role in adaptation to environmental stress. |
| Roles in Less-Characterized Organisms | Comparative Lipidomics, Phylogenetic Analysis, Functional genomics in non-model species. | Discovery of this compound in new organisms. Insights into its evolutionary and species-specific functions, with potential applications in medicine and biotechnology. |
| Computational Modeling & Systems Biology | Mathematical modeling (e.g., Flux Balance Analysis), Multi-omics data integration, In silico perturbation analysis. | Predictive models of this compound dynamics. Identification of critical control points in its metabolic network for targeted engineering or therapeutic intervention. |
| Molecular Interactions & Downstream Effects | Cell-based signaling assays, Protein-lipid interaction studies (e.g., pull-downs), Analysis of hydrolase enzyme regulation. | Uncovering novel signaling roles for this compound or its components (palmitoleic acid). Revealing functions beyond lipid storage, such as in inflammation or metabolic regulation. |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Zymosteryl palmitoleate in vitro?
- Methodological Answer : Synthesis should follow reproducible protocols with strict stoichiometric controls. Use NMR (¹H/¹³C) and mass spectrometry (HRMS) for structural validation. Include purity assessments via HPLC with UV/Vis or ELSD detection. For novel derivatives, provide full spectral data and comparative retention times against known standards in supplementary materials .
- Key Considerations : Ensure detailed documentation of solvent systems, reaction temperatures, and catalyst ratios. Cross-reference with prior synthesis methods for palmitoleate esters to identify protocol deviations .
Q. How can researchers validate the stability of this compound under varying physiological conditions?
- Methodological Answer : Design accelerated stability studies using buffers simulating physiological pH (e.g., 4.0–7.4) and temperatures (4°C–37°C). Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics. Include negative controls (e.g., inert lipid analogs) to distinguish hydrolysis from oxidation pathways .
- Key Considerations : Report statistical confidence intervals for degradation rates and validate assays with spike-recovery experiments to exclude matrix effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based assays?
- Methodological Answer : Conduct meta-analyses of dose-response curves, focusing on variables like cell line origin (primary vs. immortalized), serum concentration in media, and assay endpoints (e.g., apoptosis vs. proliferation). Use the PICOT framework to standardize comparisons: Population (cell type), Intervention (concentration range), Comparison (vehicle controls), Outcome (specific biomarkers), Time (exposure duration) .
- Key Considerations : Apply heterogeneity tests (e.g., I² statistic) to identify outlier studies and perform sensitivity analyses on confounding factors (e.g., endotoxin levels in lipid preparations) .
Q. How does the stereochemical configuration of this compound influence its membrane interaction dynamics?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model lipid bilayer insertion. Validate computationally predicted binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare cis/trans isomer effects on membrane fluidity via fluorescence anisotropy assays .
- Key Considerations : Report simulation parameters (e.g., time step, cutoff distances) and experimental replicates to address stochastic variability .
Q. What computational frameworks are suitable for predicting this compound’s metabolic fate in multi-organ systems?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling integrated with enzyme kinetics data (e.g., CYP450 isoforms). Calibrate models using in vitro hepatocyte clearance data and validate against in vivo rodent PK profiles. Apply Akaike Information Criterion (AIC) to compare model robustness .
- Key Considerations : Include uncertainty quantification for hepatic extraction ratios and interspecies scaling factors .
Data Analysis & Reporting Standards
Q. How should researchers address batch-to-batch variability in this compound synthesis for publication?
- Methodological Answer : Adhere to ISO/IEC 17025 guidelines for analytical method validation. Report relative standard deviations (RSD) for critical quality attributes (e.g., purity, enantiomeric excess) across ≥3 independent batches. Use ANOVA to assess inter-batch differences and disclose outlier exclusion criteria .
- Key Considerations : Provide raw chromatograms and spectral data in supplementary materials to enable independent verification .
Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combinatorial therapies?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate with dose-matrix assays and bootstrap resampling to estimate 95% confidence intervals. Use CompuSyn software for automated CI calculations .
- Key Considerations : Disclose solvent compatibility between compounds and normalize efficacy metrics to single-agent baselines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
